Bicyclo[6.1.0]nonane, 9-bromo-
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Overview
Description
Bicyclo[6.1.0]nonane, 9-bromo- is an organic compound with a unique bicyclic structure. This compound is characterized by a nonane ring system with a bromine atom attached at the 9th position. The presence of the bromine atom introduces significant reactivity, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane, 9-bromo- typically involves the bromination of bicyclo[6.1.0]nonane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions that facilitate the addition of the bromine atom to the nonane ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of Bicyclo[6.1.0]nonane, 9-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonane, 9-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[6.1.0]nonane derivatives.
Reduction Reactions: The major product is bicyclo[6.1.0]nonane.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Bicyclo[6.1.0]nonane, 9-bromo- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]nonane, 9-bromo- involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for reduction or oxidation. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonane, 9,9-dibromo-:
Bicyclo[6.1.0]nonane: The parent compound without any bromine atoms, used as a reference for studying the effects of bromination.
Bicyclo[6.1.0]nonyne carboxylic acid: An oxidized analogue with a carboxylic acid functional group, used in the production of stable derivatives.
Uniqueness
Bicyclo[6.1.0]nonane, 9-bromo- is unique due to its specific bromination at the 9th position, which imparts distinct reactivity and properties compared to its analogues. This uniqueness makes it valuable in various chemical reactions and applications, particularly in organic synthesis and material science.
Properties
CAS No. |
36616-95-2 |
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Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
9-bromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H15Br/c10-9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2 |
InChI Key |
DQKFZMWCSVGJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2Br)CC1 |
Origin of Product |
United States |
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